molecular formula C12H20N6 B14511422 6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine CAS No. 62911-07-3

6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine

Cat. No.: B14511422
CAS No.: 62911-07-3
M. Wt: 248.33 g/mol
InChI Key: GKLLXFGTZBQXPK-UHFFFAOYSA-N
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Description

6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-diaminopteridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce tetrahydropteridine derivatives.

Scientific Research Applications

6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes.

    Industry: The compound is used in the development of fluorescent probes and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine class.

    Tetrahydropteridine: A reduced form of pteridine.

    Dihydropteridine: Another reduced form of pteridine.

Uniqueness

6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine is unique due to the presence of isopropyl groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

CAS No.

62911-07-3

Molecular Formula

C12H20N6

Molecular Weight

248.33 g/mol

IUPAC Name

6,7-di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine

InChI

InChI=1S/C12H20N6/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11/h5-6,8H,1-4H3,(H5,13,14,16,17,18)

InChI Key

GKLLXFGTZBQXPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=NC2=C(N=C(N=C2N1)N)N)C(C)C

Origin of Product

United States

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